molecular formula C12H18N2 B2999485 1-(3-Methylphenyl)piperidin-3-amine CAS No. 1250533-73-3

1-(3-Methylphenyl)piperidin-3-amine

Cat. No.: B2999485
CAS No.: 1250533-73-3
M. Wt: 190.29
InChI Key: DKIGTLIAODOUTO-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development

Preparation Methods

The synthesis of 1-(3-Methylphenyl)piperidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Another method involves the reductive amination of 3-methylbenzaldehyde with piperidine using a reducing agent such as sodium borohydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Methylphenyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

    Hydrogenation: Catalytic hydrogenation can be used to reduce double bonds or aromatic rings in the compound.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methylphenyl)piperidin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders, pain management, and psychiatric conditions.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways in the body. The compound may act as an agonist or antagonist at various receptors, such as dopamine, serotonin, or adrenergic receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(3-Methylphenyl)piperidin-3-amine can be compared with other similar compounds, such as:

    1-Phenylpiperidin-3-amine: Lacks the methyl group on the phenyl ring, which may result in different chemical and biological properties.

    1-(4-Methylphenyl)piperidin-3-amine: Has the methyl group in a different position on the phenyl ring, which can affect its reactivity and interactions with molecular targets.

    1-(3-Chlorophenyl)piperidin-3-amine: Contains a chlorine atom instead of a methyl group, leading to different electronic and steric effects.

Properties

IUPAC Name

1-(3-methylphenyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-2-6-12(8-10)14-7-3-5-11(13)9-14/h2,4,6,8,11H,3,5,7,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIGTLIAODOUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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